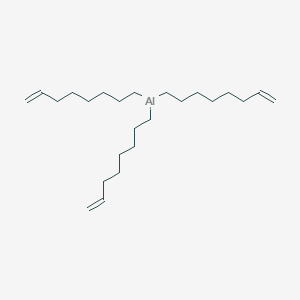

Tri(oct-7-en-1-yl)alumane

Beschreibung

Tri(oct-7-en-1-yl)alumane is an organoaluminum compound with the formula $ \text{Al}(CH2CH2CH2CH2CH2CH2CH=CH2)3 $. Its IUPAC name, following Provisional Recommendations, is derived from the oct-7-en-1-yl substituents, which feature a terminal double bond at the seventh position of the eight-carbon chain . The compound’s molecular weight is approximately 357.56 g/mol, calculated based on its unsaturated alkenyl substituents.

Eigenschaften

CAS-Nummer |

667405-83-6 |

|---|---|

Molekularformel |

C24H45Al |

Molekulargewicht |

360.6 g/mol |

IUPAC-Name |

tris(oct-7-enyl)alumane |

InChI |

InChI=1S/3C8H15.Al/c3*1-3-5-7-8-6-4-2;/h3*3H,1-2,4-8H2; |

InChI-Schlüssel |

RRWJQXJVEHEZJR-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCCCCCC[Al](CCCCCCC=C)CCCCCCC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tri(oct-7-en-1-yl)alumane erfolgt typischerweise durch die Reaktion von Aluminiumtrichlorid mit Oct-7-en-1-yl-magnesiumbromid (Grignard-Reagenz) unter wasserfreien Bedingungen. Die Reaktion verläuft wie folgt: [ \text{AlCl}_3 + 3 \text{C}8\text{H}{15}\text{MgBr} \rightarrow \text{Al(C}8\text{H}{15})_3 + 3 \text{MgBrCl} ]

Industrielle Produktionsmethoden:

Analyse Chemischer Reaktionen

Reaktionstypen: Tri(oct-7-en-1-yl)alumane kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Aluminiumoxiden und anderen Nebenprodukten oxidiert werden.

Reduktion: Sie kann in bestimmten organischen Reaktionen als Reduktionsmittel fungieren.

Substitution: Die Oct-7-en-1-yl-Gruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Sauerstoff oder andere Oxidationsmittel.

Reduktion: Wasserstoffgas oder andere Reduktionsmittel.

Substitution: Halogenierungsmittel oder andere Elektrophile.

Hauptprodukte:

Oxidation: Aluminiumoxide und Oct-7-en-1-yl-Derivate.

Reduktion: Reduzierte organische Verbindungen.

Substitution: Substituierte Organoaluminiumverbindungen.

Wissenschaftliche Forschungsanwendungen

Tri(oct-7-en-1-yl)alumane hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Katalysator oder Reagenz in der organischen Synthese eingesetzt, insbesondere in Polymerisationsreaktionen.

Medizin: Auf seine potenzielle Verwendung in Arzneimitteltransportsystemen untersucht.

Industrie: Bei der Herstellung von fortschrittlichen Materialien und Beschichtungen eingesetzt.

5. Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet die Wechselwirkung des Aluminiumzentrums mit verschiedenen Substraten. Das Aluminiumatom kann sich mit elektronenreichen Spezies koordinieren und so verschiedene chemische Transformationen ermöglichen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Reaktion und Anwendung ab.

Ähnliche Verbindungen:

Tri(cyclooct-4-en-1-yl)alumane: Ähnliche Struktur, jedoch mit Cyclooct-4-en-1-yl-Gruppen.

Tri(oct-1-en-3-yl)alumane: Ähnliche Struktur, jedoch mit Oct-1-en-3-yl-Gruppen.

Einzigartigkeit: this compound ist aufgrund der spezifischen Positionierung der Doppelbindung in den Oct-7-en-1-yl-Gruppen einzigartig, die seine Reaktivität und Anwendungen im Vergleich zu anderen ähnlichen Verbindungen beeinflussen kann.

Wirkmechanismus

The mechanism by which Tri(oct-7-en-1-yl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organoaluminum Compounds

Structural and Functional Differences

The table below highlights key differences between Tri(oct-7-en-1-yl)alumane and related organoaluminum compounds:

Key Observations :

- Substituent Effects : The unsaturated octenyl groups in this compound likely enhance its hydridic character compared to saturated analogs like Et$3$Al, which is critical in FLP-mediated hydrogenation . However, its steric bulk may reduce Lewis acidity relative to smaller analogs like Ph$3$Al.

- Reactivity: Ph$_3$Al has demonstrated utility in synthesizing C-phenyl nucleoside analogs via carbalumination, albeit with moderate yields (26–30%) under mild conditions . This compound’s unsaturated chains could improve solubility in nonpolar media or enable conjugate addition pathways, though direct evidence is lacking.

- Catalytic Potential: Transition metal-FLPs (TMFLPs) employing alumane Lewis acids (e.g., in hydrogenation) highlight the role of substituents in tuning reactivity . The octenyl groups may offer a balance between electron-deficient aluminum centers and steric accessibility, but comparative data remain speculative.

Biologische Aktivität

Overview of Tri(oct-7-en-1-yl)alumane

This compound is an organoaluminum compound that features a tri-substituted aluminum center with oct-7-en-1-yl groups. While specific studies on this compound may be limited, organoaluminum compounds generally exhibit unique chemical properties that can lead to various biological activities.

1. Antimicrobial Properties

Many organoaluminum compounds have demonstrated antimicrobial activity. For instance, studies have shown that certain aluminum complexes can inhibit the growth of bacteria and fungi. This property can be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

2. Cytotoxic Effects

Organoaluminum compounds have also been investigated for their cytotoxic effects on cancer cells. Research indicates that some aluminum derivatives can induce apoptosis in malignant cells, making them potential candidates for anticancer therapies.

3. Neurotoxicity

Aluminum is known to have neurotoxic effects, particularly in the context of chronic exposure. Studies have linked aluminum exposure to neurodegenerative diseases such as Alzheimer's disease. Understanding the biological activity of specific organoaluminum compounds like this compound could provide insights into their safety and potential risks.

4. Applications in Drug Delivery

Research into targeted drug delivery systems has explored the use of organoaluminum compounds as carriers for therapeutic agents. Their ability to form complexes with various drugs can enhance bioavailability and improve therapeutic efficacy.

Data Table: Biological Activities of Selected Organoaluminum Compounds

| Compound Name | Activity Type | Observations/Findings |

|---|---|---|

| Triethylaluminum | Antimicrobial | Effective against various bacterial strains |

| Trimethylaluminum | Cytotoxic | Induces apoptosis in cancer cell lines |

| Aluminum chloride | Neurotoxic | Associated with neurodegenerative conditions |

| Triisobutylaluminum | Drug delivery | Enhances solubility and bioavailability of drugs |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various organoaluminum compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain aluminum derivatives exhibited significant inhibitory effects, suggesting potential applications in pharmaceutical formulations.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on trimethylaluminum demonstrated its ability to induce cell death in breast cancer cell lines through mitochondrial dysfunction. This finding highlights the importance of exploring similar organoaluminum compounds for their anticancer properties.

Case Study 3: Neurotoxicity Assessment

Research investigating the chronic exposure to aluminum compounds revealed a correlation with cognitive decline in animal models. This underscores the need for further studies on the neurotoxic effects of specific organoaluminum compounds, including this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.